molecular formula C11H13BrO B1400164 1-Bromo-4-cyclobutylmethoxybenzene CAS No. 871829-46-8

1-Bromo-4-cyclobutylmethoxybenzene

Cat. No.: B1400164
CAS No.: 871829-46-8
M. Wt: 241.12 g/mol
InChI Key: AYYWGAIHUMYBCE-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclobutylmethoxybenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a cyclobutylmethoxy group is attached to the same ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclobutylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-cyclobutylmethoxybenzene. The general synthetic route includes:

    Formation of 4-cyclobutylmethoxybenzene: This can be achieved by reacting cyclobutylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate and a phase transfer catalyst.

    Bromination: The 4-cyclobutylmethoxybenzene is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclobutylmethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The cyclobutylmethoxy group can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation and Reduction: Ketones, carboxylic acids, and alcohols.

Scientific Research Applications

1-Bromo-4-cyclobutylmethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclobutylmethoxybenzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.

    1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a cyclobutylmethoxy group.

    1-Bromo-4-propoxybenzene: Similar structure but with a propoxy group instead of a cyclobutylmethoxy group.

Uniqueness: 1-Bromo-4-cyclobutylmethoxybenzene is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted bromobenzenes

Properties

IUPAC Name

1-bromo-4-(cyclobutylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWGAIHUMYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromophenol (2.5 g, 14.5 mmol), (bromomethyl)cyclobutane (1.6 mL, 15 mmol), sodium hydroxide (0.8 g, 20 mmol) and DMF (3 mL) were allowed to react to yield the sub-title compound (1.3 g, 36%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
36%

Synthesis routes and methods II

Procedure details

The mixture of 2.50 g (14.5 mmol) of 4-bromophenol, 2.44 ml (21.7 mmol) of bromomethylcyclobutane and 7.99 g (57.8 mmol) of K2CO3 in 3 ml DMF is stirred at 100° C. over night. The reaction mixture is extracted with water and EtOAc. The organic layer is dried, filtered and the solvent is removed in vacuo.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Name
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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